molecular formula C19H15F4N3O2S B2489756 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide CAS No. 1396760-90-9

1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Cat. No.: B2489756
CAS No.: 1396760-90-9
M. Wt: 425.4
InChI Key: JRNOGEVDOSVZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]thiazol core substituted with a fluorine atom at position 6, coupled to an azetidine ring via a carboxamide linkage. The azetidine is further substituted with a 4-(trifluoromethoxy)benzyl group. The trifluoromethoxy and fluorine substituents enhance lipophilicity and metabolic stability, while the azetidine’s small ring size imposes conformational constraints that may influence target binding .

Properties

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N3O2S/c20-13-3-6-15-16(7-13)29-18(25-15)26-9-12(10-26)17(27)24-8-11-1-4-14(5-2-11)28-19(21,22)23/h1-7,12H,8-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNOGEVDOSVZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzothiazole moiety, trifluoromethoxy group, and an azetidine carboxamide framework. Its molecular formula is C16_{16}H15_{15}F3_3N2_2O2_2S, with a molecular weight of 372.36 g/mol.

Anticancer Properties

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide have shown efficacy against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AHeLa (cervical cancer)5.0
Compound BMDA-MB-231 (breast cancer)3.2
Compound CA549 (lung cancer)7.5

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Studies suggest that it may inhibit the ERK pathway, which is critical in many cancers. Additionally, it may modulate the expression of proteins involved in apoptosis and cell cycle regulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known for their broad-spectrum activity against bacteria and fungi.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus25
Escherichia coli50
Candida albicans30

Case Studies

  • In Vitro Studies : In a series of in vitro experiments, 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide was tested against several cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast and lung cancer cells.
  • Animal Models : In vivo studies using murine models have shown that treatment with the compound resulted in reduced tumor size and improved survival rates compared to control groups.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Benzo[d]thiazol Derivatives: Compound 3a–k (): These imidazolidine-2,4,5-triones incorporate a 6-fluorobenzo[d]thiazol moiety but replace the azetidine with an imidazolidine ring. The absence of azetidine reduces steric strain but may alter binding kinetics . Diazepines (4, 5) (): Chloro-nitrobenzo[d]thiazol derivatives with dimethylamino benzyl substituents.
  • Triazoles and Thiadiazoles :

    • Triazoles [7–9] (): Feature 1,2,4-triazole cores with phenylsulfonyl and difluorophenyl groups. The triazole’s planar structure contrasts with the puckered azetidine, affecting π-π stacking interactions .
    • Thiadiazoles (): 1,3,4-Thiadiazole derivatives with fluorobenzylidene groups. These lack the benzo[d]thiazol core but share fluorine’s electronegative effects, which may enhance membrane permeability .

Substituent Effects

  • Trifluoromethoxy Group :

    • Compound 8h (): A urea derivative with a trifluoromethoxy phenyl group. The trifluoromethoxy group’s strong electron-withdrawing nature and lipophilicity are conserved, suggesting shared pharmacokinetic profiles .
    • Compound 83 (): Contains a trifluoromethoxy benzoyl group. The benzoyl’s conjugation system differs from the benzyl in the target compound, impacting electronic distribution .
  • Fluorine Substituents :

    • Hydrazinecarbothioamides [4–6] (): Difluorophenyl groups contribute to steric bulk and metabolic resistance, similar to the target’s 6-fluorobenzo[d]thiazol .

Spectral Data Comparison

Feature Target Compound Analogous Compounds
C=O Stretching (IR) Expected ~1660–1680 cm⁻¹ 1663–1682 cm⁻¹ (Hydrazinecarbothioamides )
NH Stretching (IR) ~3150–3319 cm⁻¹ 3278–3414 cm⁻¹ (Triazole-thiones )
1H NMR (Aromatic) Predicted δ 6.5–8.0 ppm δ 7.75–6.91 ppm (Compound 83 )

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide, and what key reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Azetidine ring formation : Cyclization of precursor amines under basic conditions.
  • Benzothiazole coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to attach fluorobenzo[d]thiazole to the azetidine core .
  • Amide bond formation : Using coupling agents like HATU or DCC to link the azetidine-3-carboxylic acid to the 4-(trifluoromethoxy)benzyl amine .
    Key conditions include temperature control (e.g., reflux in DMF at 80–100°C), inert atmosphere (N₂/Ar), and stoichiometric precision for intermediates. Solvent choice (e.g., dichloromethane for amidation) significantly impacts yield .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : To confirm regiochemistry of fluorobenzo[d]thiazole and azetidine substitution patterns. Aromatic protons in the 6-fluorobenzo[d]thiazole moiety typically appear as doublets (δ 7.2–8.1 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity. Mobile phases often use acetonitrile/water gradients .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) validates molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses involving azetidine and benzothiazole moieties?

  • Methodological Answer :

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for benzothiazole-azetidine bonds. Ligands like XPhos enhance stability in cross-coupling reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) favor amidation, while toluene/THF mixtures reduce side reactions in cyclization steps .
  • In-line Monitoring : Use TLC or ReactIR to track intermediate formation and adjust reaction times dynamically. For example, extending reflux from 6 to 8 hours increased yields by 15% in analogous thiazole syntheses .

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • DFT Calculations : Compare computed NMR chemical shifts (using B3LYP/6-31G* level) with experimental data to identify misassigned peaks. For example, azetidine ring protons often show deviations due to conformational flexibility .
  • Isotopic Labeling : Introduce 13C labels at ambiguous positions (e.g., azetidine carbonyl) to confirm assignments via 2D NMR (HSQC, HMBC) .

Q. How to design assays to evaluate the compound’s interaction with biological targets, given structural similarities to known bioactive thiazoles?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like kinase domains. The fluorobenzo[d]thiazole group may occupy hydrophobic pockets, while the trifluoromethoxybenzyl moiety engages in π-π stacking .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., EGFR) to measure binding kinetics (ka/kd). Include controls with unmodified benzothiazoles to assess specificity .

Q. What approaches address low reproducibility in biological activity studies across different experimental models?

  • Methodological Answer :

  • Standardized Assay Protocols : Use identical cell lines (e.g., HEK293T for cytotoxicity) and culture conditions (serum concentration, passage number).
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
  • Positive/Negative Controls : Include reference compounds (e.g., staurosporine for apoptosis assays) to calibrate inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.